molecular formula C17H17NO2 B15082712 2,3-Bis(p-hydroxyphenyl)valeronitrile CAS No. 65-14-5

2,3-Bis(p-hydroxyphenyl)valeronitrile

Katalognummer: B15082712
CAS-Nummer: 65-14-5
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: MUSZSITXXJNLPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-bis(4-hydroxyphenyl)pentanenitrile is an organic compound with the molecular formula C17H17NO2 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a pentanenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-hydroxyphenyl)pentanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile precursor under controlled conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Hydroxybenzaldehyde+Nitrile Precursor2,3-bis(4-hydroxyphenyl)pentanenitrile\text{4-Hydroxybenzaldehyde} + \text{Nitrile Precursor} \rightarrow \text{2,3-bis(4-hydroxyphenyl)pentanenitrile} 4-Hydroxybenzaldehyde+Nitrile Precursor→2,3-bis(4-hydroxyphenyl)pentanenitrile

Industrial Production Methods

In an industrial setting, the production of 2,3-bis(4-hydroxyphenyl)pentanenitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-bis(4-hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3-bis(4-hydroxyphenyl)pentanenitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-bis(4-hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For example, it has been studied as a selective ligand for estrogen receptors, where it binds to the receptor and modulates its activity. This interaction can influence various cellular pathways and biological processes .

Eigenschaften

CAS-Nummer

65-14-5

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

2,3-bis(4-hydroxyphenyl)pentanenitrile

InChI

InChI=1S/C17H17NO2/c1-2-16(12-3-7-14(19)8-4-12)17(11-18)13-5-9-15(20)10-6-13/h3-10,16-17,19-20H,2H2,1H3

InChI-Schlüssel

MUSZSITXXJNLPD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)O)C(C#N)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.